molecular formula C11H13NO4 B8315371 4-Hydroxy-2-isobutyrylamino-benzoic acid

4-Hydroxy-2-isobutyrylamino-benzoic acid

Cat. No.: B8315371
M. Wt: 223.22 g/mol
InChI Key: LERPQPRLOCGZBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-2-isobutyrylamino-benzoic acid (C₁₁H₁₃NO₄, molecular weight: 235.23 g/mol) is a benzoic acid derivative featuring a hydroxyl group at the 4-position and an isobutyrylamino (-NH-CO-C(CH₃)₂) substituent at the 2-position.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key physicochemical parameters of 4-hydroxy-2-isobutyrylamino-benzoic acid with related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups
This compound Not Available C₁₁H₁₃NO₄ 235.23 Hydroxyl, Isobutyrylamino, Carboxylic Acid
4-Hydroxybenzoic acid 99-96-7 C₇H₆O₃ 138.12 Hydroxyl, Carboxylic Acid
2-Hydroxyisobutyric Acid 594-61-6 C₄H₈O₃ 104.11 Hydroxyl, Carboxylic Acid
4-Isopropoxy-3-methylbenzoic acid 856165-81-6 C₁₁H₁₄O₃ 194.23 Isopropoxy, Methyl, Carboxylic Acid
2-(4-Diethylamino-2-Hydroxybenzoyl)Benzoic Acid 5809-23-4 C₁₈H₁₉NO₄ 313.35 Diethylamino, Hydroxyl, Carboxylic Acid

Key Observations :

  • Molecular Complexity: The target compound has a higher molecular weight than simpler analogs like 4-hydroxybenzoic acid, primarily due to the isobutyrylamino group. This group may enhance lipophilicity compared to hydroxyl or alkoxy substituents in other derivatives.

Comparison Highlights :

  • The isobutyryl moiety in the target compound may pose handling risks analogous to 2-hydroxyisobutyric acid, which mandates stringent first-aid measures for eye/skin exposure .

Pharmacological and Industrial Relevance

  • 4-Hydroxybenzoic Acid : Widely used as a precursor in parabens and polymer synthesis. No direct hepatoprotective data in the evidence.
  • Target Compound: Potential applications as a pharmaceutical intermediate (similar to 4-isopropoxy-3-methylbenzoic acid or 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid ).

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

4-hydroxy-2-(2-methylpropanoylamino)benzoic acid

InChI

InChI=1S/C11H13NO4/c1-6(2)10(14)12-9-5-7(13)3-4-8(9)11(15)16/h3-6,13H,1-2H3,(H,12,14)(H,15,16)

InChI Key

LERPQPRLOCGZBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=C(C=CC(=C1)O)C(=O)O

Origin of Product

United States

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